3-(1H-Indol-3-yl)cyclohexanone
Description
Significance of Indole (B1671886) and Cyclohexanone (B45756) Scaffolds in Chemical Biology
The indole scaffold, a bicyclic aromatic heterocycle, is a ubiquitous feature in a vast array of natural products and synthetic compounds with significant biological activities. nih.govderpharmachemica.com It is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govsci-hub.se The indole nucleus is a key component of the essential amino acid tryptophan and is found in many alkaloids, plant hormones, and neurotransmitters like serotonin. nih.govrsc.orgmdpi.com This widespread presence in biologically active molecules has spurred extensive research into indole chemistry, leading to the development of numerous drugs with diverse therapeutic applications, including anti-inflammatory agents, anticancer therapies, and treatments for neurological disorders. mdpi.comijpsjournal.compcbiochemres.com The versatility of the indole ring allows for various substitutions, which can significantly modulate the biological activity of the resulting compounds. mdpi.com
The cyclohexanone scaffold, a six-membered cyclic ketone, provides a flexible and three-dimensional framework that can be readily functionalized. researchgate.net In industrial chemistry, cyclohexanone and its derivatives are crucial intermediates in the production of polymers like nylon. acs.org In the context of medicinal chemistry, the cyclohexanone ring can serve as a linker or a key structural element that influences the conformational properties of a molecule, thereby affecting its interaction with biological targets. researchgate.net Its non-planar structure allows for the precise spatial arrangement of functional groups, which is critical for optimizing binding affinity and selectivity.
Rationale for Academic Research on 3-(1H-Indol-3-yl)cyclohexanone
The rationale for investigating this compound lies in the potential for synergistic or novel biological activities arising from the combination of the indole and cyclohexanone moieties. The indole group provides a well-established pharmacophore known to interact with various receptors and enzymes, while the cyclohexanone unit offers a versatile and conformationally flexible linker. This hybrid structure allows for the exploration of new chemical space and the potential to target biological pathways in ways that neither scaffold can achieve alone.
Research into this specific compound and its analogs is driven by the desire to understand how the spatial relationship and electronic interplay between the two scaffolds influence biological activity. For instance, studies on similar indole-containing hybrids have demonstrated a range of pharmacological effects, including anticancer and antimicrobial properties. preprints.org The synthesis of this compound provides a platform for creating a library of derivatives with modifications on both the indole and cyclohexanone rings, enabling systematic structure-activity relationship (SAR) studies.
Overview of Current Research Landscape Pertaining to Indole-Cyclohexanone Frameworks
The current research landscape for indole-cyclohexanone frameworks is characterized by synthetic explorations and preliminary biological evaluations. Chemists have developed various methods for the synthesis of these hybrid molecules. For example, a ruthenium-catalyzed direct C3 alkylation of indoles with α,β-unsaturated ketones has been reported for the synthesis of 3-alkyl indole derivatives, including this compound. rsc.org Other synthetic strategies involve modified aldol (B89426) condensation reactions. jmchemsci.com
Recent studies have focused on creating and testing analogs of this framework for various therapeutic applications. For example, researchers have designed and synthesized 4-(1H-indol-3-yl)cyclohex-3-en-1-amine analogues as potential histone deacetylase (HDAC) inhibitors for cancer treatment. nih.gov These studies highlight the potential of the indole-cyclohexanone scaffold as a basis for developing new therapeutic agents. The research indicates that the combination of these two structural motifs can lead to compounds with significant biological activity, warranting further investigation into their mechanisms of action and therapeutic potential. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indol-3-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-11-5-3-4-10(8-11)13-9-15-14-7-2-1-6-12(13)14/h1-2,6-7,9-10,15H,3-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFSECYTBYQXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478974 | |
| Record name | Cyclohexanone, 3-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126126-40-7 | |
| Record name | Cyclohexanone, 3-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Advanced Derivatization of 3 1h Indol 3 Yl Cyclohexanone
Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems
The bifunctional nature of the 3-(1H-indol-3-yl)cyclohexanone framework makes it an ideal substrate for intramolecular and intermolecular cyclization and annulation reactions, leading to the formation of complex, multi-ring structures.
Indazole, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry. The synthesis of indazole derivatives can be achieved from cyclohexanone (B45756) precursors that incorporate an indole (B1671886) group. The reaction typically involves the condensation of the cyclohexanone's 1,3-dicarbonyl moiety (or a derivative thereof) with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. jmchemsci.comjmchemsci.com This process, conducted in an acidic medium, results in the formation of a new pyrazole (B372694) ring fused to the cyclohexanone ring, yielding multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives. jmchemsci.com The indole substituent, typically at the 4-position of the newly formed indazole ring system, remains intact during this transformation. jmchemsci.com
The general scheme for this reaction starting from a multi-substituted cyclohexanone derivative is as follows:
Step 1 : An indole-3-carbaldehyde is reacted with a 1,3-dicarbonyl compound like acetylacetone (B45752) in the presence of a base to produce the precursor, a 2-acetyl-5-(1H-indol-3-yl)cyclohexane-1,3-dione derivative. jmchemsci.com
Step 2 : The resulting cyclohexanone derivative is then treated with hydrazine hydrate in a suitable solvent like methanol (B129727) with an acid catalyst (MeOH/H+) to induce cyclization. jmchemsci.com This step forms the indazole ring.
A variety of substituted indazoles can be synthesized by changing the substitution pattern on the initial cyclohexanone precursor or by using different substituted hydrazines. jmchemsci.com
Carbazoles are a significant class of nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs) valued for their photophysical properties and presence in bioactive molecules. researchgate.netexlibrisgroup.com An efficient "indole-to-carbazole" strategy utilizes (indol-3-yl)cyclohexanones as key starting materials. acs.org This transformation can be achieved under metal- and solvent-free conditions, often catalyzed by reagents such as ammonium (B1175870) iodide (NH₄I) or sodium iodide (NaI). nih.govacs.org
The reaction proceeds through a cascade mechanism involving:
Oxidation/Annulation : A formal [4+2] annulation between the 2-(indol-3-yl)cyclohexanone and an alkene or alkyne. nih.gov
Dehydrogenative Aromatization : The subsequent elimination of hydrogen atoms to form the fully aromatic carbazole (B46965) ring system. exlibrisgroup.com
This methodology allows for the modular synthesis of a wide range of functionalized carbazoles, including arylcarbazoles and benzo-fused carbazoles, with high regioselectivity. researchgate.netacs.org For instance, the reaction of 2-(indol-3-yl)cyclohexanones with maleimides, catalyzed by trimethylsulfoxonium (B8643921) iodide, yields maleimide-fused carbazoles. exlibrisgroup.com These products can be further transformed into other complex polycyclic aromatic hydrocarbons. exlibrisgroup.com
| Reactants | Catalyst/Conditions | Product Type | Yield Range | Reference |
|---|---|---|---|---|
| 2-(Indol-3-yl)cyclohexanones + Maleimides | Trimethylsulfoxonium iodide, Metal- and Solvent-Free | Maleimide-Fused Carbazoles | 45–90% | exlibrisgroup.com |
| 2-(Indol-3-yl)cyclohexanones + Alkynes/Alkenes | NaI, Metal- and Solvent-Free | Tetrahydrobenzo[c]carbazolones | Satisfactory | nih.gov |
| Indoles + Cyclohexanones + Alkenes | NH₄I | Arylcarbazoles, Benzocarbazoles | Not specified | acs.org |
The cyclopenta[b]indole (B15071945) scaffold is present in numerous natural and synthetic molecules with significant biological activities. acs.org Synthetic routes to this framework can be initiated from indole precursors. One such pathway involves an indium(III) chloride-catalyzed reaction. For example, the reaction of 5-hydroxy-1-methyl-1H-indole with excess ethyl acetoacetate (B1235776) leads to a substituted cyclopenta[b]indole derivative. acs.org
The proposed mechanism for this transformation involves several key steps:
Initial Substitution : An InCl₃-catalyzed nucleophilic addition of the indole to a carbonyl group of ethyl acetoacetate, followed by elimination. acs.org
Second Nucleophilic Attack : The resulting intermediate acts as an electrophile for another molecule of the ethyl acetoacetate enolate. acs.org
Intramolecular Cyclization : An intramolecular nucleophilic addition to a carbonyl group initiates the ring-closing process. acs.org
Tandem Eliminations : A series of elimination reactions follows to yield the final, stable cyclopenta[b]indole product. acs.org
This reaction demonstrates a powerful method for constructing the fused five-membered ring onto the indole core, creating a complex polycyclic system from relatively simple starting materials. acs.org
Spirocyclic frameworks, where two rings share a single atom, are important structural motifs in medicinal chemistry. bohrium.com Structurally valuable spiro imidazole (B134444) derivatives can be synthesized from 2-(indol-3-yl)cyclohexanones. A novel copper-catalyzed reaction with amidines proceeds via an indolyl-mediated cyclization-rearrangement cascade to furnish the spiro-imidazole products. bohrium.com This method offers an efficient route to complex spiro compounds that feature both indole and imidazole rings.
Additionally, the synthesis of other spiro-fused heterocycles is an area of active research. For example, spirooxindoles can be generated through various cycloaddition reactions. bohrium.comarkat-usa.org The reaction of isatin (B1672199) (an indole derivative) with azomethine ylides and a suitable dipolarophile can produce spirooxindole-pyrrolidine compounds. arkat-usa.org While not starting directly from this compound, these reactions highlight the utility of the indole scaffold in constructing spirocyclic systems.
Cyclopenta[b]indole Ring Annulation Pathways
Modifications of the Cyclohexanone Moiety within the Indole-Cyclohexanone Framework
The cyclohexanone ring within the this compound structure is amenable to various chemical modifications, allowing for the introduction of new functional groups and the alteration of the ring's saturation level. One significant transformation is the selective α,β-desaturation of the cyclohexanone to yield the corresponding 2-cyclohexen-1-one (B156087) derivative. nih.gov This reaction can be achieved with high regioselectivity using enzymatic methods, such as a cyclohexanone dehydrogenase enzyme in the presence of a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov
Further modifications can be made at the α-position of the carbonyl group. For instance, the introduction of a formyl group at the α-carbon creates an α-formylcyclohexanone derivative. This intermediate can then undergo further reactions, such as a one-pot transformation with tosyl azide (B81097) in the presence of a rhodium catalyst to generate an acylsulfonamide derivative, a key functional group in more complex structures like the welwitindolinone alkaloids. researchgate.net
| Modification Type | Reagents/Method | Resulting Structure | Reference |
|---|---|---|---|
| α,β-Desaturation | Cyclohexanone Dehydrogenase (CDH), FAD | 3-(1H-Indol-3-yl)cyclohex-2-en-1-one | nih.gov |
| α-Acylsulfonamidation | 1. Formylation; 2. Tosyl azide, Rh₂(CF₃COO)₄ | α-Acylsulfonamide derivative | researchgate.net |
Chemical Transformations of the Indole Moiety in this compound Derivatives
The indole nucleus itself offers sites for chemical transformation, primarily at the N-1 position, as the C-3 position is already substituted. The indole nitrogen is a nucleophilic center and can be readily functionalized. bhu.ac.in N-acylation is a common transformation, achieved by reacting the indole derivative with an acylating agent like an acid chloride in the presence of a base. For example, an N-H indole can be acylated with 2-(1-tosyl-1H-indol-3-yl)acetic acid after its conversion to the corresponding acid chloride. nih.gov This demonstrates that even complex acyl groups can be appended to the indole nitrogen within a larger molecular framework.
Similarly, N-sulfonylation can be performed to protect the indole nitrogen or to introduce specific functionalities. This typically involves reacting the indole with a sulfonyl chloride, such as p-toluenesulfonyl chloride. rsc.org These modifications on the indole ring are crucial for tuning the electronic properties of the molecule and for building more complex, polycyclic natural product frameworks. researchgate.netnih.gov
Mechanistic Investigations of Cascade and Rearrangement Reactions
The intricate structure of this compound, featuring both a reactive ketone and a nucleophilic indole core, makes it a prime candidate for complex transformations such as cascade and rearrangement reactions. Mechanistic investigations into these processes reveal sophisticated pathways that enable the construction of highly functionalized and fused heterocyclic systems. These studies are crucial for understanding reaction outcomes and for the rational design of novel synthetic methodologies.
Cascade Reactions:
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid build-up of molecular complexity from relatively simple starting materials.
A notable example is the iodine-promoted synthesis of indolo[2,3-b]indoles, which utilizes 2-(1H-indol-3-yl)cyclohexanone, a close structural isomer of the title compound. researchgate.net This reaction proceeds through a one-pot cascade involving several distinct mechanistic steps: dehydration condensation, selective oxygenation, dehydrogenation, and aromatization. researchgate.net Mechanistic studies indicate that the process begins with the condensation of the cyclohexanone with anilines. This is followed by a series of oxidative transformations where dimethyl sulfoxide (B87167) (DMSO) serves as the oxygen source, ultimately leading to the fused aromatic heterocyclic product. researchgate.net This metal-free approach highlights the inherent reactivity of the indolyl-cyclohexanone scaffold towards constructing valuable indolo[2,3-b]indole products. researchgate.net
Another relevant cascade process is the three-component reaction between a cyclohexanone, an arylamine, and a benzoylmethylene malonate to form 4,5,6,7-tetrahydro-1H-indoles. acs.org Mechanistic studies involving cooperative enamine-Brønsted acid catalysis have shown the formation of an imine intermediate to be a key step. acs.org The Brønsted acid catalyst is crucial for promoting the subsequent intramolecular cyclization that yields the final tetrahydroindole product. acs.org
These multi-step sequences, often initiated by reactions like Hauser-Kraus annulation or Michael additions, can lead to the formation of multiple C-C bonds and several stereocenters in a single operation. researchgate.netnih.gov
| Reaction Type | Key Reagents/Catalysts | Proposed Mechanistic Steps | Final Product Class | Source |
|---|---|---|---|---|
| Iodine-Promoted Indolo[2,3-b]indole Synthesis | I2, DMSO | Dehydration Condensation → Selective Oxygenation → Dehydrogenation → Aromatization | Indolo[2,3-b]indoles | researchgate.net |
| Three-Component Tetrahydroindole Synthesis | Brønsted Acid | Enamine Formation → Imine Intermediate → Intramolecular Cyclization | 4,5,6,7-Tetrahydro-1H-indoles | acs.org |
| Hauser-Kraus Annulation Cascade | Base | H-K Adduct Formation → Ring Expansion → Decarboxylative Cyclization | Carbazoles, Phenanthridinediones | nih.gov |
Rearrangement Reactions:
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. These reactions are fundamental in organic synthesis for altering carbon skeletons and creating complex molecular architectures.
A significant class of rearrangements applicable to derivatives of this compound are sigmatropic rearrangements. For instance, a manganese(I)-catalyzed researchgate.netbeilstein-journals.org-sigmatropic rearrangement has been developed for α-(2-indolyl)-substituted allylic alcohols, which are structurally related to reduction products of the title compound. nih.gov This reaction proceeds via C-C σ-bond cleavage and reorganization of the carbon skeleton. nih.gov Mechanistic investigations suggest that the reaction may involve the formation of cyclomanganated species that undergo a stepwise process to yield the rearranged product. nih.gov This strategy demonstrates a powerful method for carbon-skeleton reorganization with high atom economy. nih.gov
Another pertinent example is the beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, such as the oxy-Cope rearrangement, utilized in the stereospecific synthesis of cyclohexenone acids. acs.org In a related system, the proposed mechanism involves the formation of an enolate tautomer which then reacts to form a hemiketal intermediate. acs.org This intermediate undergoes the key beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, followed by an intramolecular aldol (B89426) condensation and elimination to furnish the final cyclohexenone product. acs.org The stereospecificity of the reaction is controlled by the concerted nature of the sigmatropic shift. acs.org Such rearrangements highlight how the cyclohexanone moiety can be manipulated to achieve specific stereochemical outcomes. acs.org
| Reaction Type | Catalyst/Conditions | Key Intermediate/Transition State | Driving Force/Key Feature | Source |
|---|---|---|---|---|
| Mn(I)-Catalyzed researchgate.netbeilstein-journals.org-Sigmatropic Rearrangement | Mn2(CO)10 | Cyclomanganated Species | C-C σ-bond activation | nih.gov |
| Oxy-Cope Type beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement | Base, Heat (Microwave) | Hemiketal Intermediate | Stereospecific C-C bond formation | acs.org |
| α-Ketol Rearrangement | Acid or Base | Enolate/Enol | Formation of a more stable α-amino ketone | beilstein-journals.org |
Spectroscopic and Advanced Structural Elucidation Techniques for Indole Cyclohexanone Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it reveals detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy for 3-(1H-Indol-3-yl)cyclohexanone provides information on the number, environment, and coupling of protons. The indole (B1671886) moiety presents a characteristic set of signals in the aromatic region (typically δ 7.0-8.0 ppm), including a singlet for the proton at the C-2 position and multiplets for the four protons on the benzene (B151609) ring (H-4 to H-7). A broad singlet corresponding to the N-H proton is also expected, typically in the range of δ 8.0-11.0 ppm, the exact position of which is solvent-dependent. rsc.orgsemanticscholar.org
The cyclohexanone (B45756) ring protons appear in the aliphatic region (δ 1.5-3.5 ppm). The proton at the C-3 position, being adjacent to the indole ring, would likely appear as a multiplet. The methylene (B1212753) protons at C-2, C-4, C-5, and C-6 would show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. jmchemsci.comdea.gov
Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: Data are predictive and based on analogous structures. Chemical shifts (δ) are in ppm.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Indole N-H | 8.0 - 11.0 | br s |
| Indole H-2 | ~7.2 | s |
| Indole H-4, H-7 | 7.5 - 7.8 | m |
| Indole H-5, H-6 | 7.0 - 7.2 | m |
| Cyclohexanone H-3 | 3.0 - 3.5 | m |
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. For this compound, the most downfield signal is attributed to the carbonyl carbon (C=O) of the cyclohexanone ring, typically appearing above δ 200 ppm. jmchemsci.com
The eight carbons of the indole ring resonate in the aromatic region (δ 110-140 ppm). The C-3 carbon, being attached to the cyclohexanone ring, would have a distinct chemical shift compared to an unsubstituted indole. rsc.orgsemanticscholar.org The remaining five carbons of the cyclohexanone ring will appear in the aliphatic region (δ 20-50 ppm). jmchemsci.com
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: Data are predictive and based on analogous structures. Chemical shifts (δ) are in ppm.
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Cyclohexanone C=O | > 200 |
| Indole C-7a | ~136 |
| Indole C-3a | ~127 |
| Indole C-2 | ~122 |
| Indole C-4, C-5, C-6, C-7 | 111 - 125 |
| Indole C-3 | ~115 |
| Cyclohexanone C-3 | 40 - 50 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. frontiersin.orgipb.pt
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity within the cyclohexanone ring by showing correlations between adjacent protons (e.g., H-3 with protons on C-2 and C-4). It would also show correlations among the protons on the indole's benzene ring (H-4 through H-7).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This experiment definitively assigns each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) is one of the most powerful 2D NMR techniques, showing long-range correlations (typically over 2-3 bonds) between protons and carbons. For this compound, key HMBC correlations would include the link from the H-2 proton of the indole to the C-3 carbon, and from the H-3 proton of the cyclohexanone to the C-2 and C-3a carbons of the indole, unambiguously confirming the point of attachment between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. It can help determine the relative stereochemistry and preferred conformation of the molecule in solution. frontiersin.orgnih.gov
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Data Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by specific absorption bands corresponding to its key structural features. jmchemsci.comnih.gov The most prominent and diagnostic peaks are the sharp, strong absorption from the carbonyl (C=O) group of the cyclohexanone and the stretching vibration of the indole N-H bond. semanticscholar.orgdea.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Indole N-H | Stretch | 3400 - 3300 | Medium, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Cyclohexanone C=O | Stretch | ~1715 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. For this compound (C₁₄H₁₅NO), the calculated molecular weight is approximately 213.28 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule. jmchemsci.comnsf.gov The exact mass of C₁₄H₁₅NO can be calculated and compared to the experimental value from HRMS to confirm the molecular formula with high confidence. Analysis of the fragmentation pattern in the mass spectrum can also offer structural clues. Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the indole and cyclohexanone rings, leading to fragment ions corresponding to the indole moiety (m/z ~117) and the cyclohexanone ring. dea.gov
X-ray Crystallography for Precise Solid-State Molecular Architecture
While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unparalleled, definitive view of the molecular architecture in the solid state. nsf.gov By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise coordinates of each atom.
This technique would confirm the connectivity and provide exact measurements of all bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would reveal the conformation of the cyclohexanone ring, which is expected to adopt a stable chair conformation with the bulky indole substituent in an equatorial position to minimize steric strain. iucr.org Furthermore, it would detail the planarity of the indole ring and show how the molecules pack in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., between the indole N-H and the carbonyl oxygen of a neighboring molecule) and van der Waals forces that govern the solid-state structure. iucr.orgiucr.org
Computational Chemistry and Theoretical Investigations of 3 1h Indol 3 Yl Cyclohexanone
Quantum Chemical Characterization
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to explore the electronic structure, molecular orbitals, and charge distribution, which collectively determine the molecule's chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. scispace.com This approach is often favored over traditional wavefunction-based methods for its balance of accuracy and computational efficiency. scispace.com
For a molecule like 3-(1H-Indol-3-yl)cyclohexanone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p) or 6-311++G(d,p), can be used to optimize the molecular geometry and determine its electronic properties. tandfonline.comnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation, such as the puckering of the cyclohexanone (B45756) ring. nih.gov The electronic structure information derived from DFT serves as the foundation for further analyses, including the examination of molecular orbitals and electrostatic potential. researchgate.net
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. wikipedia.orgossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com
A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com In computational studies of related indole (B1671886) derivatives, the HOMO is often localized on the electron-rich indole moiety, indicating its role as the primary electron donor. tandfonline.com The LUMO, conversely, may be distributed over other parts of the molecule, such as the cyclohexanone ring or other conjugated systems. tandfonline.com Analysis of the FMOs for this compound would thus be crucial for predicting its behavior in electron transfer reactions. ossila.com
Table 1: Representative Frontier Molecular Orbital Data for a Related Indole Compound
| Parameter | Value | Reference |
| HOMO Energy | -5.168 eV | tandfonline.com |
| LUMO Energy | -1.577 eV | tandfonline.com |
| Energy Gap (ΔE) | 3.59 eV | tandfonline.com |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. uni-muenchen.de It is an effective tool for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. researchgate.net The MEP map is color-coded to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. youtube.com Green areas represent neutral or zero potential. researchgate.net
For this compound, an MEP map would likely show a significant region of negative potential (red) around the carbonyl oxygen atom of the cyclohexanone ring, identifying it as a primary site for hydrogen bonding and electrophilic interactions. The nitrogen atom in the indole ring would also exhibit negative potential. uni-muenchen.de Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would be a region of positive potential (blue), making it a potential hydrogen bond donor site. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides quantitative insight into bonding interactions, charge transfer, and hyperconjugative effects within a molecule. uni-muenchen.deacs.org
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Docking and Simulation Studies
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug discovery to model the interaction between small molecules and biological targets, helping to rationalize their biological activity and guide the design of new therapeutic agents.
The this compound scaffold is present in various molecules that have been investigated for their potential to interact with several important protein targets.
DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, making it a well-established target for antibacterial agents. jmchemsci.com Molecular docking studies on complex indazole derivatives containing an indole-cyclohexane-like core have shown effective binding to the active site of DNA gyrase (PDB: 1KZN). jmchemsci.comsid.ir These studies reveal that the indole moiety can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, which is critical for inhibiting the enzyme's function. researchgate.netsid.ir
Antibacterial Protease: Proteases are vital for bacterial survival, and their inhibition can be an effective antibacterial strategy. Docking studies of complex bis-indole derivatives have demonstrated strong interactions with antibacterial proteases. tandfonline.com For example, a study on a related compound reported a binding energy of -13.15 kcal/mol, with interactions involving amino acids such as VAL65, ILE95, and PHE41. tandfonline.com This suggests that the indole nucleus is a key pharmacophore for binding to this class of enzymes.
Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a critical role in gene regulation, and their inhibitors are potent anticancer agents. mdpi.com The indole scaffold is a common feature in many HDAC inhibitors. researchgate.netturkjps.org Docking studies of various indole-containing compounds show that the indole ring often interacts with hydrophobic pockets in the enzyme's active site, while other parts of the molecule interact with the catalytic zinc ion. turkjps.orgmdpi.com For instance, the NH group of the indole ring can form hydrogen bonds with key residues like ASP98. turkjps.org
Topoisomerase IB: DNA topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs. scirp.org Studies on 3,3′-diindolylmethane (DIM) derivatives, which contain two indole groups, have shown inhibitory activity against leishmanial topoisomerase IB. nih.gov Molecular docking suggests that these compounds bind effectively to the enzyme, with the indole rings playing a key role in the interaction. nih.govresearchgate.net Glycosylated derivatives have been shown to form more hydrogen bond interactions compared to the non-glycosylated parent compounds, highlighting the potential for modification of the core structure to enhance binding. nih.gov
Table 2: Representative Molecular Docking Data for Indole-Containing Compounds Against Various Targets
| Compound Class | Target Protein | Finding/Metric | Reference |
| Indole-indazole derivative | DNA Gyrase (1KZN) | Good binding interaction | jmchemsci.com |
| Bis-indole derivative | Antibacterial Protease | Binding Energy: -13.15 kcal/mol | tandfonline.com |
| Indole-based hydroxamic acid | HDAC | Interaction with ASP98, PHE208 | turkjps.org |
| 3,4-dihydroquinolin-2(1H)-one with indole group | VEGFR2 | Docking Score: -10.3 kcal/mol | nih.gov |
| 3,3′-diindolylmethane derivative | Leishmanial Topoisomerase IB | Significant inhibitory activity | nih.gov |
In Silico ADMET Prediction for Computational Profiling
In the early stages of drug discovery, the computational evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to minimize the likelihood of late-stage clinical failures. researchgate.net For this compound and its conceptual derivatives, in silico ADMET profiling provides essential insights into their potential as drug candidates. These predictive models use the molecule's structure to calculate key physicochemical and pharmacokinetic parameters. nih.govdrugdiscoverytoday.com
The primary assessment often begins with evaluating drug-likeness, frequently using frameworks like Lipinski's Rule of Five. These rules correlate poor absorption or permeation with specific molecular properties. For a compound like this compound, parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are calculated. While the parent compound generally shows favorable properties, derivatives must be carefully monitored, as modifications can increase molecular weight or lipophilicity beyond optimal ranges. tandfonline.com For instance, the introduction of bulky substituents could violate these rules, potentially compromising oral bioavailability.
Pharmacokinetic parameters are further explored by predicting properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes such as cytochrome P450 (CYP) isoforms. Computational tools like SwissADME and ADMETlab 2.0 are employed to generate these predictions. nih.govudhtu.edu.ua The indole and cyclohexanone moieties present in the scaffold are recognized by various biological systems, and predictions can indicate whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, which is crucial for anticipating drug-drug interactions. udhtu.edu.uanih.gov Toxicity predictions, including potential for mutagenicity (AMES test) and cardiotoxicity (hERG inhibition), are also integral parts of the computational profile, flagging potential liabilities early in development.
A summary of predicted ADMET properties for the parent compound and hypothetical derivatives illustrates the utility of this approach.
| Parameter | Predicted Value for this compound | Significance |
|---|---|---|
| Molecular Weight | 227.29 g/mol | Fulfills Lipinski's rule (<500), indicating good size for absorption. |
| LogP (Lipophilicity) | ~2.5-3.0 | Within the optimal range for drug-likeness (<5), balancing solubility and membrane permeability. tandfonline.com |
| Hydrogen Bond Donors | 1 (indole N-H) | Fulfills Lipinski's rule (<5), favorable for oral absorption. |
| Hydrogen Bond Acceptors | 1 (carbonyl C=O) | Fulfills Lipinski's rule (<10), favorable for oral absorption. |
| Gastrointestinal (GI) Absorption | High (Predicted) | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | Suggests potential for activity in the central nervous system (CNS). researchgate.net |
| CYP450 Inhibition | Potential inhibitor of 1A2, 2C9, 2C19 (Predicted) | Flags potential for drug-drug interactions. |
| Bioavailability Score | 0.55 (Predicted) | Indicates good probability of having drug-like kinetics. |
Theoretical Elucidation of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions, offering insights into transition states, intermediates, and the influence of catalysts. The synthesis of this compound typically involves the acid-catalyzed Friedel-Crafts alkylation of indole with cyclohexenone. Theoretical studies, often employing Density Functional Theory (DFT), can model this process to understand its energetics and stereoselectivity. tandfonline.com
A plausible reaction pathway begins with the protonation of the carbonyl oxygen of cyclohexenone by an acid catalyst. This activation increases the electrophilicity of the β-carbon of the α,β-unsaturated system. The indole, acting as a nucleophile, then attacks this activated carbon at its most nucleophilic C3 position. This step is often the rate-determining step, and computational models can calculate its activation energy barrier. The attack results in the formation of a cationic intermediate, which is stabilized by resonance. A subsequent deprotonation step, typically involving a conjugate base, restores the aromaticity of the indole ring and neutralizes the carbonyl group (after tautomerization from the enol form), yielding the final this compound product.
Organocatalysis represents an alternative synthetic route, and its mechanism can also be theoretically investigated. nih.gov For example, a chiral secondary amine catalyst could react with cyclohexanone to form an enamine intermediate. researchgate.net This enamine can then participate in various reactions. In the context of forming related structures, studies have proposed mechanisms involving Michael additions of enamines to electrophiles. beilstein-journals.org A proposed mechanism for an organocatalyzed synthesis might involve the reaction of indole with an activated cyclohexenone derivative, where the catalyst, such as a thiourea-based organocatalyst, simultaneously activates both the electrophile and the nucleophile through hydrogen bonding. mostwiedzy.pl Computational modeling of this "bifunctional catalysis" can reveal the geometry of the transition state, explaining the high stereoselectivity observed in such reactions. mostwiedzy.pl
These theoretical investigations are not merely academic; they provide a rational basis for optimizing reaction conditions, such as catalyst choice, solvent, and temperature, to improve yield and selectivity. beilstein-journals.orgacs.org
| Reaction Step | Description | Computational Insight |
| 1. Catalyst Activation | In an acid-catalyzed reaction, the carbonyl of cyclohexenone is protonated. In organocatalysis, an enamine intermediate may be formed. researchgate.net | DFT calculations can determine the most favorable site of protonation or the stability of the enamine intermediate. |
| 2. Nucleophilic Attack | The C3 position of the indole ring attacks the electrophilic β-carbon of the activated cyclohexenone. | Calculation of the activation energy barrier for the C-C bond formation; analysis of orbital interactions (HOMO of indole, LUMO of enone). |
| 3. Intermediate Formation | A resonance-stabilized cationic intermediate (or a neutral adduct in some organocatalytic pathways) is formed. | The geometry and stability of the intermediate can be calculated to confirm its viability on the reaction pathway. |
| 4. Tautomerization & Rearomatization | The intermediate undergoes tautomerization to the enol form, followed by deprotonation to restore the aromaticity of the indole ring and yield the ketone product. | Modeling the proton transfer steps helps to understand the role of the solvent or catalytic species in this final stage. acs.org |
Structure-Based Computational Design of Indole-Cyclohexanone Derivatives
Structure-based computational design leverages the three-dimensional structures of biological targets, such as enzymes or receptors, to design novel, potent, and selective ligands. drugdiscoverytoday.comacs.org The this compound scaffold serves as a valuable starting point or fragment for designing inhibitors for various protein targets, given the prevalence of both indole and cyclohexanone motifs in bioactive molecules. nih.govchula.ac.th The process is an iterative cycle of computational prediction and synthetic validation. mdpi.com
The design process typically begins by identifying a relevant biological target and obtaining its 3D structure, usually from crystallographic data. Using molecular docking programs, the this compound scaffold is placed into the active site of the target protein. These simulations calculate the binding affinity (e.g., in kcal/mol) and predict the binding pose, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues. nih.govresearchgate.net
Analysis of the initial docking results guides the rational design of derivatives. For example, if a region of the binding pocket is unoccupied and hydrophobic, a non-polar substituent (e.g., a methyl or phenyl group) might be added to the cyclohexanone or indole ring to improve van der Waals contacts. Conversely, if a hydrogen bond donor/acceptor from the protein is not engaged, a corresponding functional group (e.g., -OH, -NH2) can be introduced on the ligand to form a new hydrogen bond, thereby increasing binding affinity and specificity. mdpi.comnih.gov
Molecular dynamics (MD) simulations can further refine these designs by modeling the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability. nih.gov This computational approach allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for chemical synthesis and subsequent biological evaluation. nih.gov
| Modification Site | Hypothetical Substituent | Design Rationale | Predicted Effect |
|---|---|---|---|
| Indole N1-H | Methyl (-CH3) or Benzyl group | Fill a hydrophobic pocket and remove a hydrogen bond donor, which may be unfavorable in some environments. | Increased lipophilicity; potential for improved membrane permeability or specific hydrophobic interactions. |
| Indole C5-position | Fluorine (-F) or Methoxy (B1213986) (-OCH3) | Introduce a hydrogen bond acceptor or alter electronic properties to enhance π-stacking with aromatic residues (e.g., Phe, Tyr). nih.gov | Improved binding affinity through specific polar or electronic interactions. |
| Cyclohexanone Ring | Spirocyclic modification | Introduce conformational rigidity and explore new vectors into different sub-pockets of the binding site. mdpi.com | Enhanced selectivity and potency by optimizing 3D fit. |
| Cyclohexanone Carbonyl | Reduction to hydroxyl (-OH) | Introduce a hydrogen bond donor/acceptor group. | Formation of new hydrogen bonds with the target protein, potentially increasing affinity. |
Pre Clinical Biological Activity Studies of 3 1h Indol 3 Yl Cyclohexanone Derivatives in Vitro Investigations
Assessment of Antimicrobial Potency
The antimicrobial properties of 3-(1H-indol-3-yl)cyclohexanone derivatives have been evaluated against a range of bacterial and fungal pathogens, demonstrating their potential as broad-spectrum antimicrobial agents.
Studies have shown that derivatives of this compound exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.
Staphylococcus aureus : Certain 3-substituted indole (B1671886) derivatives have been screened for their antimicrobial activities against Staphylococcus aureus. medwinpublishers.com Some isoindole derivatives have also shown notable antibacterial activity against this pathogen. derpharmachemica.comderpharmachemica.com For instance, a novel chicken-derived Bacillus subtilis GX15 strain demonstrated the ability to inhibit the growth of S. aureus in co-culture experiments. nih.gov
Bacillus subtilis : The antibacterial activity of various substituted quinazolines, which can be structurally related to indole derivatives, has been investigated against Bacillus subtilis. researchgate.net Some isoindole derivatives have also shown activity against B. subtilis, with minimal inhibitory concentration (MIC) values of 83.5 and 28.5 μg/ml for certain chlorinated compounds. derpharmachemica.comderpharmachemica.com
Escherichia coli : The antibacterial potential of 3-substituted indole derivatives has also been assessed against Escherichia coli. medwinpublishers.com Some isoindole derivatives have demonstrated activity against E. coli. derpharmachemica.com Additionally, a novel Bacillus subtilis strain, GX15, effectively suppressed the growth of E. coli in vitro. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Indole Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
| 3-Substituted Indole Derivatives | Staphylococcus aureus | Antimicrobial Activity | medwinpublishers.com |
| Isoindole Derivatives | Staphylococcus aureus | Notable Antibacterial Activity | derpharmachemica.comderpharmachemica.com |
| Bacillus subtilis GX15 | Staphylococcus aureus | Growth Inhibition | nih.gov |
| Substituted Quinolines | Bacillus subtilis | Antibacterial Activity | researchgate.net |
| Chlorinated Isoindole Derivatives | Bacillus subtilis | MIC: 28.5-83.5 µg/ml | derpharmachemica.comderpharmachemica.com |
| 3-Substituted Indole Derivatives | Escherichia coli | Antibacterial Activity | medwinpublishers.com |
| Isoindole Derivatives | Escherichia coli | Antibacterial Activity | derpharmachemica.com |
| Bacillus subtilis GX15 | Escherichia coli | Growth Suppression | nih.gov |
The antifungal properties of this compound derivatives have been explored, particularly against the common fungus Aspergillus niger.
Aspergillus niger : Several studies have investigated the antifungal potential of indole derivatives against Aspergillus niger. nih.govnih.gov For instance, certain 1-(1H-indol-3-yl) derivatives displayed fungicidal activity against A. niger at concentrations ranging from 0.250 to 1 mg/mL. nih.govnih.gov One specific compound, 3f, was found to be active only against A. niger. nih.gov In another study, some newly synthesized 3-indolyl heterocycles were tested for their antifungal activity, with compound 5 showing potent activity. iau.ir Furthermore, some 3,4-dihydropyrimidine-2(1H)-thiones, which are structurally related, also showed considerable antifungal activity against A. niger. medwinpublishers.com
Evaluation Against Bacterial Pathogens (e.g., S. aureus, Bacillus subtilis, E. Coli)
Characterization of Antioxidant Efficacy
The antioxidant properties of this compound and its derivatives have been a subject of interest in several studies. researchgate.net The indole structure itself is believed to contribute to the antioxidant efficacy of these compounds. researchgate.net
Research has shown that certain heterocyclic Schiff bases derived from indole exhibit antioxidant activities. These have been evaluated using various assays, including DPPH radical scavenging, ABTS radical scavenging, and reducing power activity. researchgate.net In one study, a specific compound, (E)‐4‐((1H‐indol‐3‐yl)methyleneamino)‐1,5‐dimethyl‐2‐phenyl‐1H‐pyrazol‐3(2H)‐one (compound 3), demonstrated outstanding activity in all antioxidant assays performed. researchgate.net
Another study focused on novel 1H-3-indolyl derivatives and their potential as antioxidants. nih.gov Among the synthesized compounds, ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate (compound 10) showed the highest antioxidant activity, with an IC50 value of 28.23 μg/mL, which was superior to the standard antioxidant L-ascorbic acid (IC50 = 30.23 μg/mL). nih.gov Other derivatives also exhibited moderate to modest antioxidant properties. nih.gov The presence of an ethoxy group was suggested to enhance the antioxidant activity of compound 10. nih.gov
Furthermore, a study on tetrahydrobenzo[b]thiophene derivatives, including an indole-containing compound, evaluated their in vitro antioxidant activity. nih.gov Compound 11, 3-(((1H-indol-3-yl)methylene)amino)-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbonitrile, reported moderate antioxidant activity. nih.gov
Table 2: Antioxidant Activity of Selected this compound Derivatives
| Compound/Derivative | Assay | Result | Reference |
| (E)‐4‐((1H‐indol‐3‐yl)methyleneamino)‐1,5‐dimethyl‐2‐phenyl‐1H‐pyrazol‐3(2H)‐one | DPPH, ABTS, Reducing Power | Outstanding Activity | researchgate.net |
| Ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate | ABTS | IC50 = 28.23 µg/mL | nih.gov |
| 3-(((1H-indol-3-yl)methylene)amino)-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbonitrile | Total Antioxidant Capacity | Moderate Activity | nih.gov |
Investigation of Antiparasitic Activity (e.g., Plasmodium falciparum, Leishmaniasis)
The indole nucleus has been a focal point in the development of novel agents against several parasitic diseases that afflict millions globally. mdpi.comnih.gov Researchers have explored the modification of the indole ring at various positions to optimize antiparasitic activity.
Malaria, caused by Plasmodium parasites, remains a major global health challenge, necessitating the discovery of new therapeutic agents. nih.gov Various indole derivatives have demonstrated promising in vitro activity against P. falciparum, the deadliest species causing malaria.
Studies on 1,2,4-trioxane (B1259687) derivatives have shown that incorporating a 3-(1H-indol-3-yl) moiety can potentiate antimalarial activity. For instance, the compound 3-(1H-indol-3-yl)-8a-methyl-4a,5-dihydrobenzo-1,2,4-trioxin-6(8aH)-one displayed notable efficacy. nih.gov Similarly, derivatives of 3,4-bis(indol-3-yl)cyclobut-3-ene-1,2-dione have been synthesized and evaluated, with compounds like 3-chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione showing sub-micromolar anti-erythrocytic activity. malariaworld.org
Further research into N-(indol-7-yl)acetamides and their 3-trifluoroacetyl analogs revealed moderate antiplasmodial activity against the chloroquine-sensitive 3D7 strain of P. falciparum. mdpi.com The activity of these compounds underscores the importance of substitution patterns on the indole ring. mdpi.com Additionally, beta amino ketones have been investigated, with some compounds showing IC50 values comparable to the standard antimalarial drug, chloroquine. scielo.br
| Compound Name | Parasite Strain | IC50 (µM) | Reference |
|---|---|---|---|
| 3-chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione | Not specified | 0.69 | malariaworld.org |
| N-(2-(4-fluorophenyl)-5-(4-fluorophenyl)-1H-indol-7-yl)acetamide | P. falciparum (3D7) | 1.43 | mdpi.com |
| N-(2-(4-fluorophenyl)-5-(4-fluorostyryl)-1H-indol-7-yl)acetamide | P. falciparum (3D7) | 2.14 | mdpi.com |
| N-(2-(4-fluorophenyl)-5-(4-fluorophenyl)-3-trifluoroacetyl-1H-indol-7-yl)acetamide | P. falciparum (3D7) | 2.52 | mdpi.com |
| (4-((1H-indol-3-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone | Not specified | 0.003 | researchgate.net |
Leishmaniasis is another parasitic disease where indole derivatives have shown significant promise. mdpi.comnih.gov The search for new leishmanicidal drugs has identified indol-3-yl-thiosemicarbazones as a promising class of compounds. nih.gov
Research on bisindole analogues, specifically hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives, has yielded compounds with potent activity against Leishmania infantum promastigotes and intracellular amastigotes. researchgate.net Furthermore, the hybridization of the indole scaffold with other heterocyclic systems, such as in piperazinyl-β-carboline-3-carboxamides, has led to derivatives with potent inhibitory effects on both promastigote and amastigote forms of Leishmania. nih.gov
| Compound Name | Parasite Species | Form | IC50 / EC50 (µM) | Reference |
|---|---|---|---|---|
| 2,2-di(indol-3-yl)ethanamine derivative (1h) | L. infantum | Intracellular amastigotes | 11.1 | researchgate.net |
| 2,2-di(indol-3-yl)ethanamine derivative (2c) | L. infantum | Intracellular amastigotes | 6.8 | researchgate.net |
| (4-(4-methoxyphenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7d) | L. infantum | Amastigotes | 1.4 | nih.gov |
| (4-(4-methoxyphenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7d) | L. infantum | Promastigotes | 1.59 | nih.gov |
| (4-(4-chlorophenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7g) | L. infantum | Amastigotes | 1.9 | nih.gov |
| (4-(4-chlorophenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7g) | L. infantum | Promastigotes | 1.47 | nih.gov |
Elucidation of Structure-Activity Relationships (SAR) from Biological Data
The analysis of biological data from various indole derivatives allows for the elucidation of key structure-activity relationships (SAR), which are crucial for the rational design of more potent antiparasitic agents.
For antiplasmodial activity, several structural features have been identified as important. In the 1,2,4-trioxane series, the presence of a bulky heteroaryl system like indole-3-yl was found to potentiate activity, suggesting that larger, fused ring systems are more favorable than smaller five-membered heterocyclic rings. nih.gov For indoloisoquinoline derivatives, compounds derived from D-tryptophan were generally more active, and the introduction of aromatic groups on the indole nitrogen increased potency. nih.gov In the case of N-(indol-7-yl)acetamides, the presence of a fluorine atom on the aryl substituents at the 2- and 5-positions of the indole ring appeared to be beneficial for activity, likely due to enhanced lipophilicity and polar interactions. mdpi.com The introduction of a trifluoroacetyl group at the 3-position had a variable effect, in some cases increasing and in others decreasing activity, indicating a sensitive substitution site. mdpi.com
In the context of leishmanicidal activity, SAR studies of piperazinyl-β-carboline-3-carboxamide derivatives revealed that substitutions on the phenyl ring of the piperazine (B1678402) moiety significantly influence potency. nih.gov Specifically, a methoxy (B1213986) or chloro group at the para-position and a methyl group at the ortho-position were favorable for activity against L. infantum. nih.gov For 2,2-di(indol-3-yl)ethanamine derivatives, the goal of increasing hydrophilicity led to the identification of potent compounds, with one in particular showing a better toxicity profile than the reference drug miltefosine. researchgate.net The cyclization of indole-based thiosemicarbazones into thiazolidinone units has also been shown to be a viable strategy for generating compounds with promising antileishmanial activity. mdpi.com These findings collectively suggest that the antiparasitic activity of indole derivatives can be finely tuned by modifications at multiple positions of the indole core and by the nature of the substituents attached to it.
Future Directions and Advanced Research Perspectives for 3 1h Indol 3 Yl Cyclohexanone
Innovations in Green and Sustainable Synthetic Methodologies
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of indole (B1671886) derivatives is no exception. royalsocietypublishing.orgresearchgate.net Future research will likely focus on developing greener and more sustainable methods for producing 3-(1H-Indol-3-yl)cyclohexanone and related structures.
Key areas of innovation include:
Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Research is moving towards employing solid acid catalysts, ionic liquids, and biocatalysts to replace traditional, more hazardous options like strong Brønsted or Lewis acids. rsc.orgresearchgate.net For instance, a Ru(II)/PEG-400 system has been successfully used for the synthesis of indolyl-cyclohexane-dione hybrids in a recyclable and biodegradable solvent. researchgate.net Similarly, mechanochemical approaches, which use mechanical force to induce reactions, are being explored to reduce or eliminate the need for solvents. rsc.org
Alternative Reaction Media: Water, as a solvent, is an attractive green alternative to volatile organic compounds. royalsocietypublishing.org The development of water-compatible catalytic systems is a significant area of research. rsc.org Ionic liquids are also being investigated as recyclable and non-volatile reaction media. researchgate.net
Energy Efficiency: Microwave and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
Atom Economy: Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are highly atom-economical and reduce waste. acs.org Pseudo-multicomponent reactions are also being developed for the eco-friendly synthesis of bis(indol-3-yl) derivatives. acs.org
| Parameter | Traditional Methods | Green and Sustainable Innovations |
|---|---|---|
| Catalysts | Strong acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., BF₃, AlCl₃) rsc.org | Reusable solid acids, ionic liquids, biocatalysts, metal-organic frameworks (MOFs) rsc.orgresearchgate.netcypris.ai |
| Solvents | Volatile organic compounds (e.g., toluene, DMF) rsc.org | Water, ionic liquids, solvent-free conditions (mechanochemistry) royalsocietypublishing.orgrsc.org |
| Energy Source | Conventional heating, often at high temperatures rsc.org | Microwave irradiation, ultrasound researchgate.net |
| Reaction Type | Step-wise synthesis | Multicomponent reactions (MCRs) acs.org |
| Byproducts/Waste | Significant waste generation rsc.org | Reduced waste, high atom economy acs.org |
Development of Advanced Derivatization Strategies for Enhanced Bioactivity
The biological activity of the this compound scaffold can be fine-tuned and enhanced through strategic derivatization. Future research will focus on creating libraries of derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Advanced derivatization strategies include:
Scaffold Hopping and Hybridization: Combining the indole-cyclohexanone core with other pharmacologically active motifs can lead to hybrid molecules with novel or enhanced biological activities. mdpi.com For example, conjugation with other scaffolds like chalcones has been shown to enhance antitumor properties. mdpi.com
Site-Specific Functionalization: The indole ring and the cyclohexanone (B45756) ring offer multiple sites for modification. acs.org Research will explore systematic modifications at these positions to establish clear structure-activity relationships (SAR). For instance, substitutions on the indole nitrogen or the cyclohexyl ring can significantly impact bioactivity. researchgate.net
Stereoselective Synthesis: For derivatives with chiral centers, developing stereoselective synthetic methods is crucial, as different stereoisomers can exhibit vastly different biological activities. rsc.org
| Modification Site | Potential Modifications | Anticipated Impact on Bioactivity |
|---|---|---|
| Indole N-H | Alkylation, Acylation, Arylation | Modulation of lipophilicity, hydrogen bonding capacity, and metabolic stability. researchgate.net |
| Indole Ring (various positions) | Halogenation, Methoxy (B1213986)/Methyl substitution, Introduction of nitro groups | Alteration of electronic properties, steric hindrance, and potential for new interactions with biological targets. researchgate.netbldpharm.com |
| Cyclohexanone Ring | Introduction of alkyl groups, functional group interconversion (e.g., to oxime, hydrazine) | Influence on conformational flexibility, solubility, and receptor binding. researchgate.net |
| Carbonyl Group of Cyclohexanone | Reduction to alcohol, conversion to other functional groups | Changes in polarity, hydrogen bonding potential, and reactivity. rsc.org |
Application of Machine Learning and AI in Computational Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govmednexus.orgmdpi.com For the this compound scaffold, these computational tools can be applied in several ways:
De Novo Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel indole-cyclohexanone derivatives with desired properties. nih.gov These models can be trained on existing libraries of bioactive molecules to generate new structures with a high probability of being active. nih.gov
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of newly designed derivatives based on their structural features. mdpi.com This allows for the rapid virtual screening of large compound libraries.
ADME/T Prediction: AI/ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of virtual compounds, helping to prioritize candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov
Target Identification: Machine learning algorithms can analyze large biological datasets to identify potential protein targets for the indole-cyclohexanone scaffold. nih.gov
Exploration of Novel Biological Targets for Indole-Cyclohexanone Scaffolds
The indole nucleus is a privileged scaffold found in many biologically active compounds, targeting a wide range of proteins. nih.govresearchgate.net While research on indole derivatives has traditionally focused on areas like cancer and infectious diseases, future investigations will likely explore novel biological targets for the this compound scaffold. researchgate.netmdpi.com
Potential new therapeutic areas and targets include:
Neurodegenerative Diseases: Given the structural similarity of the indole nucleus to neurotransmitters like serotonin, derivatives could be designed to target receptors and enzymes involved in diseases like Alzheimer's and Parkinson's. rsc.org
Inflammatory Disorders: Indole derivatives have shown anti-inflammatory properties, and future work could focus on specific targets within inflammatory pathways, such as kinases or cyclooxygenases. researchgate.net
Metabolic Diseases: The diverse biological activities of indoles suggest potential applications in metabolic disorders like diabetes, targeting enzymes such as α-glucosidase. researchgate.net
Viral Infections: The indole scaffold is present in several antiviral drugs, and new derivatives could be screened against a broader range of viral targets. researchgate.net
Synergistic Approaches Combining Synthesis, Computation, and Biological Evaluation
The future of drug discovery lies in the integration of multiple disciplines. A synergistic approach that combines synthetic chemistry, computational modeling, and biological evaluation will be essential for efficiently advancing this compound research. nih.govnih.gov
This integrated workflow would typically involve:
Computational Design: Using AI and ML to design a focused library of novel this compound derivatives with predicted activity against a specific target. acs.org
Efficient Synthesis: Employing green and sustainable synthetic methods to produce the designed compounds. researchgate.net
Biological Screening: Evaluating the synthesized compounds in relevant in vitro and in vivo assays to determine their biological activity and validate the computational predictions. nih.gov
Iterative Optimization: Using the experimental data to refine the computational models and design the next generation of improved compounds, creating a continuous design-synthesis-test-learn cycle. nih.gov
This synergistic strategy promises to accelerate the discovery and development of new therapeutic agents based on the this compound scaffold, ultimately leading to more effective treatments for a variety of diseases.
Q & A
Q. What are efficient catalytic methods for synthesizing 3-(1H-Indol-3-yl)cyclohexanone?
Q. How can the purity of this compound be validated post-synthesis?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Reverse-phase C18 columns and mobile phases like acetonitrile/water (70:30 v/v) are effective. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with characteristic signals for the indole NH proton (~10–12 ppm) and cyclohexanone carbonyl carbon (~208–210 ppm) .
Q. What are the key physicochemical properties of this compound?
Computational analyses predict a topological polar surface area (PSA) of ~62.3 Ų, indicating moderate polarity. The exact molecular mass is 211.12 g/mol (C₁₄H₁₃NO), with a LogP value of ~2.1, suggesting moderate hydrophobicity. These properties influence solubility in organic solvents like DMSO or ethanol, which is critical for biological assays .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved?
Asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ru complexes with phosphine ligands) enables enantioselective synthesis. For example, hydrogenation of 2-(1H-indol-3-yl)-3-(methoxycarbonyl)cyclohexanone with a Ru-BINAP catalyst yields enantiomeric excess (ee) >90% for the (R)- or (S)-isomer, depending on ligand configuration . This method is pivotal for accessing chiral intermediates in alkaloid synthesis.
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. For instance, indole NH protons may exchange with deuterated solvents, broadening signals. Cross-validate data with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹). Reference databases like NIST Chemistry WebBook provide benchmark spectral data .
Q. What strategies optimize yield in large-scale synthesis?
Continuous flow reactors improve scalability by enhancing heat/mass transfer. For example, a microreactor system with p-TSA catalysis reduced reaction time to 30 minutes while maintaining >80% yield. Monitoring by inline IR spectroscopy ensures real-time control of reaction progress .
Q. What are the potential biological applications of this compound?
Structural analogs (e.g., indole-sulfonyl hybrids) show activity as kinase inhibitors or antimicrobial agents. The compound’s indole moiety may interact with tryptophan-binding enzymes or serotonin receptors, making it a candidate for neuropharmacology studies. Preliminary docking studies suggest moderate binding affinity (Kd ~10 µM) for 5-HT₂A receptors .
Methodological Challenges and Solutions
Q. How to address low regioselectivity in indole functionalization?
Electron-donating groups on the indole ring (e.g., methoxy) enhance reactivity at the 3-position. Computational modeling (DFT) predicts favorable transition states for C3-alkylation over C2, guiding substrate design. For problematic cases, protecting groups (e.g., Boc) can direct reactivity .
Q. What analytical techniques quantify trace impurities in the compound?
Liquid chromatography-mass spectrometry (LC-MS) in positive ion mode detects impurities at ppm levels. For example, residual indole precursors (m/z 117.07) or oxidation byproducts (e.g., indole-3-carboxylic acid, m/z 161.05) can be identified and minimized via silica gel chromatography .
Q. How to mitigate decomposition during storage?
Store the compound under inert gas (argon) at −20°C in amber vials to prevent oxidation. Stability studies indicate <5% degradation over six months under these conditions. Avoid prolonged exposure to light or humidity, which accelerates keto-enol tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
